Fragment-Based Discovery: Core vs. Zolpidem
The target compound serves as an unadorned core scaffold. Its value proposition lies in its low molecular weight (175.19 g/mol) and minimal functionalization, making it an ideal starting point for fragment-based drug discovery (FBDD) or scaffold-hopping campaigns. This contrasts with optimized leads like Zolpidem (an N,N-dimethyl-2-phenylimidazo[1,2-a]pyridine-3-acetamide derivative), which has a significantly higher molecular weight (307.39 g/mol) and complexity. In a study on PI3K inhibitors, imidazo[1,2-a]pyridine analogues of the benzimidazole ZSTK474 were synthesized via a scaffold-hopping approach [1]. The new imidazopyridine-based compounds maintained the PI3K isoform selectivity of their benzimidazole analogues but generally showed less potency, underscoring the distinct properties of the core scaffold versus optimized derivatives [1].
| Evidence Dimension | Molecular Weight & Complexity (as a metric for FBDD suitability) |
|---|---|
| Target Compound Data | MW = 175.19 g/mol (minimally functionalized core) |
| Comparator Or Baseline | Zolpidem: MW = 307.39 g/mol (optimized, functionalized derivative) |
| Quantified Difference | Target compound is ~43% smaller by molecular weight, representing a more ideal fragment starting point. |
| Conditions | Calculated molecular properties; FBDD principles. |
Why This Matters
This quantitative size difference directly impacts procurement strategy; the unsubstituted core is selected for early-stage discovery programs requiring a versatile, low-complexity starting point, whereas Zolpidem is a drug-like molecule for later-stage functional studies.
- [1] Gamage, S. A., et al. (2019). Synthesis and Evaluation of Imidazo[1,2-a]pyridine Analogues of the ZSTK474 Class of Phosphatidylinositol 3-Kinase Inhibitors. Chemistry-An Asian Journal, 14(8), 1249-1261. View Source
